molecular formula C21H14IN3O5 B11546322 4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-iodophenyl furan-2-carboxylate

4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-iodophenyl furan-2-carboxylate

Cat. No.: B11546322
M. Wt: 515.3 g/mol
InChI Key: FGIRDQFBHLWRCW-WYMPLXKRSA-N
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Description

4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]-2-IODOPHENYL FURAN-2-CARBOXYLATE is a complex organic compound that features a combination of cyano, phenoxy, acetamido, imino, iodophenyl, and furan-2-carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]-2-IODOPHENYL FURAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the iodination of a phenyl ring, followed by the introduction of the furan-2-carboxylate group. The cyano and phenoxy groups are then added through nucleophilic substitution reactions. The final steps involve the formation of the acetamido and imino groups under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]-2-IODOPHENYL FURAN-2-CARBOXYLATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or hydrochloric acid can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]-2-IODOPHENYL FURAN-2-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]-2-IODOPHENYL FURAN-2-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In receptor studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL FURAN-2-CARBOXYLATE
  • 4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]-2-CHLOROPHENYL FURAN-2-CARBOXYLATE

Uniqueness

4-[(E)-{[2-(2-CYANOPHENOXY)ACETAMIDO]IMINO}METHYL]-2-IODOPHENYL FURAN-2-CARBOXYLATE is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with biological targets. The combination of functional groups also provides a versatile platform for further chemical modifications and applications.

Properties

Molecular Formula

C21H14IN3O5

Molecular Weight

515.3 g/mol

IUPAC Name

[4-[(E)-[[2-(2-cyanophenoxy)acetyl]hydrazinylidene]methyl]-2-iodophenyl] furan-2-carboxylate

InChI

InChI=1S/C21H14IN3O5/c22-16-10-14(7-8-18(16)30-21(27)19-6-3-9-28-19)12-24-25-20(26)13-29-17-5-2-1-4-15(17)11-23/h1-10,12H,13H2,(H,25,26)/b24-12+

InChI Key

FGIRDQFBHLWRCW-WYMPLXKRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C#N)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CO3)I

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CO3)I

Origin of Product

United States

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